The molecular structure of 2-[[4-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]phenyl]methyl]-1H-isoindole-1,3(2H)-dione, a related compound to 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, has been determined using single crystal X-ray diffraction analysis []. While the specific structural details of 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol are not provided in the papers, the structural analysis of similar compounds can provide insights into its potential conformation, bond lengths, and bond angles.
Applications
Potential anti-cancer agent: A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), exhibited significant anti-cancer activity against ovarian and colorectal cancer cells in vitro and in vivo by inhibiting ERK and STAT3 signaling pathways [, ].
Potential cerebral circulation improver: The compound 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839), demonstrated preventive effects against stroke symptoms in spontaneously hypertensive rats by exhibiting calmodulin antagonistic and anti-lipid peroxidative actions [].
Potential HIV-1 inhibitor: Research on piperazine-based CCR5 antagonists, such as 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D), highlights the potential of this class of compounds as HIV-1 inhibitors by targeting the CCR5 receptor [].
Compound Description: Ro 22-4839 is a novel cerebral circulation improver recognized for its vasospasmolytic properties. This compound exhibits calmodulin antagonistic action, effectively inhibiting the superprecipitation of chicken gizzard smooth muscle actomyosin. [] It also demonstrates anti-lipid peroxidative effects, preventing the decrease in erythrocyte deformability induced by hyperosmolarity or intracellular Ca2+ accumulation. [] Studies in stroke-prone spontaneously hypertensive rats (SHRSP) revealed Ro 22-4839's ability to prevent stroke progression and cerebral edema without significantly impacting deteriorated cardiovascular parameters. []
Compound Description: KAD22, a potential dopamine D2 receptor agonist, was designed for the treatment of Parkinson's disease, incorporating antioxidant activity. [] While it showed no affinity for the intended target, KAD22 exhibited potent antioxidant properties. [] Structural studies, including conformational analysis, HOMO and LUMO orbital calculations, and electrostatic potential mapping, were conducted to elucidate the relationship between its structure and observed biological activity. []
Compound Description: Compound IV is a novel derivative of 3,4-pyridinedicarboximide with promising analgesic activity. [] Its stability in aqueous solutions was investigated, revealing a pH-dependent hydrolysis profile. [] The degradation kinetics indicated both specific acid-catalyzed and spontaneous water-catalyzed mechanisms. [] This detailed stability assessment provides crucial information for potential pharmaceutical applications.
Compound Description: Sch-417690/Sch-D is a potent and highly selective CCR5 antagonist, exhibiting promising inhibitory activity against HIV-1 entry into target cells. [] It demonstrates excellent receptor selectivity and favorable oral bioavailability in both rats and monkeys, highlighting its potential as a therapeutic agent. []
Compound Description: This compound's crystal structure was determined using X-ray diffraction analysis, revealing a triclinic crystal system and the space group P-1. []
Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, demonstrating anti-inflammatory properties in various disease models. [, ] It exhibits significant anti-proliferative effects on PA-1 and SK-OV-3 ovarian epithelial cancer cells, inducing apoptotic cell death by enhancing the expression of cleaved caspase-3 and cleaved caspase-9. [] MMPP also suppressed tumor growth in a xenograft mice model, showcasing its potential as an anti-cancer agent. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.